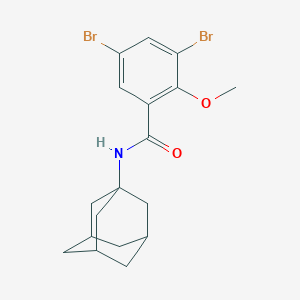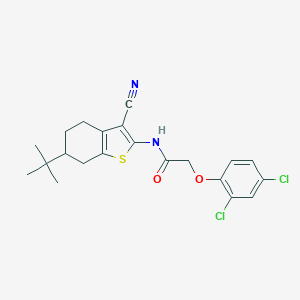![molecular formula C17H19BrN2O3S B301820 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
BPP acts as a dopamine D2 receptor antagonist by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in dopamine signaling, which can have antipsychotic effects. BPP also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their availability in the synaptic cleft. This could potentially have antidepressant effects.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine signaling, BPP has been found to increase the release of acetylcholine in the hippocampus, which could potentially improve memory function. BPP has also been found to decrease the release of glutamate, which could have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPP in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, BPP has been shown to have relatively low toxicity, which makes it a safer alternative to other dopamine antagonists. However, one limitation of using BPP is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on BPP. One area of interest is the development of BPP analogs with improved pharmacological properties. Another potential direction is the investigation of BPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, BPP could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of BPP involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through recrystallization. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
BPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. BPP has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have antipsychotic effects. Additionally, BPP has been found to inhibit the reuptake of dopamine and norepinephrine, which could make it a potential treatment for depression.
Eigenschaften
Produktname |
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C17H19BrN2O3S |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
AAALDJXKYMVZFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)